molecular formula C24H24N4O2 B5075224 4-butoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

4-butoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No.: B5075224
M. Wt: 400.5 g/mol
InChI Key: PTTRLHZEHUJIJQ-UHFFFAOYSA-N
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Description

4-butoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzotriazole family, which is widely recognized for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The process often includes:

    Formation of Benzotriazole Core: This step involves the cyclization of o-phenylenediamine with nitrous acid to form the benzotriazole ring.

    Substitution Reactions: The benzotriazole core undergoes substitution reactions to introduce the butoxy and benzamide groups. Common reagents used in these reactions include butyl bromide and benzoyl chloride.

    Coupling Reactions: The final step involves coupling the substituted benzotriazole with 6-methyl-2-phenyl groups under specific conditions, often using catalysts like palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the butoxy or benzamide groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-butoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzotriazole core can bind to metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide
  • 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Uniqueness

4-butoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide stands out due to its specific substitution pattern on the benzotriazole core, which imparts unique chemical and biological properties

Properties

IUPAC Name

4-butoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-3-4-14-30-20-12-10-18(11-13-20)24(29)25-21-16-23-22(15-17(21)2)26-28(27-23)19-8-6-5-7-9-19/h5-13,15-16H,3-4,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTRLHZEHUJIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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